9,10-Epoxystearic Acid: Technical Synthesis and Bio-Application Guide
9,10-Epoxystearic Acid: Technical Synthesis and Bio-Application Guide
Topic: Discovery and Synthesis of 9,10-Epoxystearic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
9,10-Epoxystearic acid (9,10-ESA), also known as cis-9,10-epoxyoctadecanoic acid, is a pivotal fatty acid derivative serving as both a high-value industrial intermediate and a bioactive endogenous metabolite.[1] Historically synthesized via the Prilezhaev reaction (1909), modern interest has shifted toward green chemo-enzymatic synthesis to suppress ring-opening side reactions. Biologically, 9,10-ESA is identified as a leukotoxin and a specific biomarker for cytochrome P450 (CYP) activity, linking it to oxidative stress and lipid metabolism disorders. This guide provides a rigorous analysis of its chemical genesis, optimized synthesis protocols, and characterization standards.
Chemical Identity & Discovery
Historical Context
While the chemical synthesis of epoxidized fatty acids dates back to the early 20th century using peracids (Prilezhaev reaction), the biological isolation of 9,10-ESA is a more recent milestone.
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Chemical Origins: First synthesized as a derivative of oleic acid to study fatty acid reactivity.
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Biological Isolation (1988): Definitive isolation from human leukocytes was achieved by Laniado-Schwartzman et al., identifying it as a product of the oxidative burst in neutrophils.
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Endogenous Production: It is now understood to be generated via Cytochrome P450 (CYP2C and CYP3A isoforms) epoxidation of oleic acid, distinct from non-enzymatic lipid peroxidation.
Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 8-(3-octyloxiran-2-yl)octanoic acid |
| Molecular Formula | C₁₈H₃₄O₃ |
| Molecular Weight | 298.46 g/mol |
| Stereochemistry | Typically cis when derived from oleic acid; trans from elaidic acid. |
| Solubility | Soluble in ethanol, DMSO, chloroform; insoluble in water. |
| Stability | Labile to acidic hydrolysis (forms 9,10-dihydroxystearic acid). |
Biosynthesis & Biological Significance
The CYP450 Pathway
In mammalian systems, 9,10-ESA is not merely a storage lipid but a signaling molecule. It acts as a "leukotoxin," with elevated levels observed in patients with acute respiratory distress syndrome (ARDS) and severe burns.
Figure 1: Endogenous biosynthesis and metabolic fate of 9,10-ESA. The hydrolysis product (DHSA) is often implicated in cytotoxicity.
Pharmacological Relevance
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Cytotoxicity: In HepG2 (liver) cells, 9,10-ESA induces lipid droplet accumulation and G0/G1 cell cycle arrest.
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Drug Target: Inhibition of Soluble Epoxide Hydrolase (sEH) stabilizes 9,10-ESA, potentially preserving its anti-inflammatory properties while preventing the formation of the toxic diol metabolite.
Chemical Synthesis Protocols
Two primary methods exist: the classical chemical route (high yield, harsh conditions) and the chemo-enzymatic route (high specificity, green conditions).
Protocol A: Classical Prilezhaev Epoxidation
Best for: Large-scale synthesis where acidic byproducts can be tolerated/purified.
Mechanism: In situ generation of performic acid from formic acid and hydrogen peroxide. Reaction: Oleic Acid + HCOOH + H₂O₂ → 9,10-ESA + H₂O + HCOOH
Step-by-Step Methodology:
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Preparation: In a 500 mL three-necked flask equipped with a reflux condenser and thermometer, dissolve Oleic Acid (28.2 g, 0.1 mol) in Toluene (100 mL) .
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Acid Addition: Add Formic Acid (98%, 4.6 g, 0.1 mol) . Stir at 300 RPM.
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Oxidant Feed: Slowly add Hydrogen Peroxide (30% w/v, 17.0 g, 0.15 mol) dropwise over 30 minutes.
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Critical Control: Maintain temperature < 50°C . Higher temperatures accelerate ring opening to the diol.
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Reaction: Stir at 50°C for 4–6 hours. Monitor disappearance of alkene peak via TLC or IR.
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Work-up:
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Separate organic layer.
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Wash with saturated NaHCO₃ (to remove acid) and brine.
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Dry over anhydrous MgSO₄ and concentrate in vacuo.
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Purification: Recrystallize from cold acetone or purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).
Protocol B: Green Chemo-Enzymatic Synthesis (Novozym® 435)
Best for: High-purity applications requiring minimal ring opening.
Mechanism: Lipase B from Candida antarctica (immobilized) catalyzes the perhydrolysis of a carrier fatty acid (or the substrate itself) to form the peracid, which then spontaneously epoxidizes the alkene.
Step-by-Step Methodology:
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Substrate Loading: Mix Oleic Acid (10 g) with Toluene (20 mL) in a jacketed glass reactor.
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Catalyst Addition: Add Novozym 435 (immobilized lipase, 4% w/w relative to substrate) .
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Oxidant Addition: Add Hydrogen Peroxide (30%, 1.5 molar equivalents) in 4 aliquots over 2 hours.
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Why: High concentrations of H₂O₂ deactivate the enzyme. Stepwise addition preserves catalyst life.
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Incubation: Stir at 40°C for 6–8 hours.
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Note: This mild temperature prevents thermal degradation and ring opening.
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Termination: Filter off the immobilized enzyme (can be washed and reused 3–5 times).
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Isolation: Wash filtrate with water, dry, and evaporate solvent.
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Yield: Typically >90% conversion with <2% diol byproduct.
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Figure 2: Decision matrix and workflow for Chemical vs. Chemo-Enzymatic synthesis.
Characterization & Analysis
Validation of 9,10-ESA requires confirming the formation of the epoxide ring and the absence of the starting alkene or hydrolyzed diol.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 300/400 MHz):
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Epoxide Methine Protons: The diagnostic signal is a multiplet at δ 2.85 – 2.95 ppm .
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Missing Olefin: Disappearance of the alkene protons at δ 5.35 ppm confirms conversion.
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α-Methylene Protons: Triplet at δ 2.34 ppm (-CH₂-COOH).
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¹³C NMR:
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Epoxide Carbons: Signals at δ 54.0 – 57.2 ppm .
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Carbonyl Carbon: Signal at δ 180.0 ppm .
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Infrared Spectroscopy (FT-IR)
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Epoxide Ring: Characteristic absorption band (C-O-C stretching) at 820 – 845 cm⁻¹ (often cited at ~832 cm⁻¹).
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Absence of OH: Lack of a broad band at 3300–3500 cm⁻¹ indicates no hydrolysis to dihydroxy stearic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Derivatization: Must be converted to methyl ester (using diazomethane or BF₃-MeOH) prior to injection to avoid thermal degradation.
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Fragmentation: Molecular ion [M]+ is often weak. Characteristic alpha-cleavage fragments adjacent to the epoxide ring are observed.
References
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Laniado-Schwartzman, M., et al. (1988).[2] Isolation and quantitative determination of cis-9,10-epoxystearic acid in human leukocytes. Lipids , 23(11), 1015-1018.[3] Link
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Swern, D., et al. (1944). Epoxidation of Oleic Acid. Organic Syntheses , Coll. Vol. 3, p. 217. Link (Historical baseline for Prilezhaev reaction).
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Vlček, T., & Petrović, Z. S. (2006). Optimization of the chemoenzymatic epoxidation of soybean oil. Journal of the American Oil Chemists' Society , 83, 247–252. Link
- Zheng, G., et al. (2016). Preparation of 9,10-epoxystearic acid via chemo-enzymatic epoxidation. Catalysis Communications.
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Cayman Chemical. (n.d.). cis-9,10-Epoxyoctadecanoic Acid Product Information. Link
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PubChem. (n.d.).[4] 9,10-Epoxystearic acid Compound Summary. Link
Sources
- 1. 9,10-Epoxystearic acid | C18H34O3 | CID 15868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9,10-Epoxystearic acid, cis- | C18H34O3 | CID 119250 - PubChem [pubchem.ncbi.nlm.nih.gov]
